molecular formula C11H12ClNO3 B1417842 2-Chloro-4-(morpholine-4-carbonyl)phenol CAS No. 912544-46-8

2-Chloro-4-(morpholine-4-carbonyl)phenol

Cat. No. B1417842
M. Wt: 241.67 g/mol
InChI Key: GKHBIPJJYHKVCQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(morpholine-4-carbonyl)phenol is a chemical compound with the molecular formula C11H12ClNO3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-(morpholine-4-carbonyl)phenol is 241.67 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-(morpholine-4-carbonyl)phenol is 241.67 . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Molluscicidal Agent Synthesis

A derivative of 2-Chloro-4-(morpholine-4-carbonyl)phenol was synthesized and found to have good molluscicidal effects. This study demonstrates the compound's potential in controlling molluscan pests, crucial in agriculture and public health (Duan et al., 2014).

Role in Complex Nuclearity and Bio-relevant Catalytic Activities

Research on Schiff-base ligands, including a variant of 2-Chloro-4-(morpholine-4-carbonyl)phenol, showed that these compounds could produce zinc(II) complexes with significant bio-relevant catalytic activities. These activities include hydrolytic cleavage of phosphoester bonds, which could be essential in biological systems (Chakraborty et al., 2014).

Photoluminescence Properties

This compound, in its ligand form, was used to create zinc(II) complexes that exhibited unexpected structural features and photoluminescence properties. This research opens avenues for developing novel materials with specific optical properties (Chakraborty et al., 2014).

Gastrokinetic Agent Synthesis

A compound related to 2-Chloro-4-(morpholine-4-carbonyl)phenol demonstrated potent gastrokinetic activity, suggesting its potential use in treating gastrointestinal disorders (Kato et al., 1991).

Thermal Degradation of Oligomers

Studies on oligomers of a compound structurally similar to 2-Chloro-4-(morpholine-4-carbonyl)phenol revealed insights into the thermal degradation processes of such materials. This knowledge is vital for understanding the stability and decomposition patterns of these compounds (Doğan & Kaya, 2007).

Structural Studies of Dioxovanadium(V) Complexes

Research involving a variant of 2-Chloro-4-(morpholine-4-carbonyl)phenol led to the synthesis and characterization of dioxovanadium(V) complexes, contributing to our understanding of metal-organic chemistry and coordination compounds (Liu et al., 2011).

properties

IUPAC Name

(3-chloro-4-hydroxyphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-7-8(1-2-10(9)14)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHBIPJJYHKVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(morpholine-4-carbonyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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